molecular formula C9H16N2O B2858797 1,2-Diazaspiro[4.6]undecan-3-one CAS No. 1784397-05-2

1,2-Diazaspiro[4.6]undecan-3-one

Cat. No.: B2858797
CAS No.: 1784397-05-2
M. Wt: 168.24
InChI Key: GQYIAGSPAJELFY-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[46]undecan-3-one is a heterocyclic compound with the molecular formula C10H17NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[4.6]undecan-3-one typically involves the reaction of a suitable amine with a cyclic ketone. One common method is the cyclization of a linear precursor containing both amine and ketone functionalities under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[4.6]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1,2-Diazaspiro[4.6]undecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azaspiro[4.5]decan-2-one
  • 1,3-Diazaspiro[4.6]undecane-2,4-dione
  • 1,4-Dioxa-7-azaspiro[4.4]nonane

Uniqueness

1,2-Diazaspiro[4.6]undecan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2-diazaspiro[4.6]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-7-9(11-10-8)5-3-1-2-4-6-9/h11H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYIAGSPAJELFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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